molecular formula C16H15FN2 B12265523 Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- CAS No. 1016805-94-9

Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-

Cat. No.: B12265523
CAS No.: 1016805-94-9
M. Wt: 254.30 g/mol
InChI Key: WEBMWMVFFCUXOU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its benzocyclic core and substituent arrangement. The parent structure is benzonitrile , a benzene ring bearing a cyano (-C≡N) functional group. The numbering of the benzene ring begins at the nitrile-substituted carbon (position 1), with fluorine occupying position 3 and the [[methyl(phenylmethyl)amino]methyl] group at position 4.

The substituent at position 4 is a methyl(phenylmethyl)amino-methyl moiety. Breaking this down:

  • Phenylmethyl (benzyl, -CH₂C₆H₅) is attached to the nitrogen atom.
  • A methyl group (-CH₃) is also bonded to the same nitrogen.
  • This secondary amine is further connected to the benzene ring via a methylene bridge (-CH₂-).

Thus, the full IUPAC name is 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]benzonitrile .

The molecular formula, calculated from the structural components, is C₁₆H₁₅FN₂ . This accounts for:

  • A benzene ring (C₆H₅)
  • A nitrile group (CN)
  • A fluorine atom (F)
  • The substituent (-CH₂N(CH₃)(CH₂C₆H₅)), contributing nine carbons, twelve hydrogens, and one nitrogen.

Properties

CAS No.

1016805-94-9

Molecular Formula

C16H15FN2

Molecular Weight

254.30 g/mol

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C16H15FN2/c1-19(11-13-5-3-2-4-6-13)12-15-8-7-14(10-18)9-16(15)17/h2-9H,11-12H2,1H3

InChI Key

WEBMWMVFFCUXOU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Bromination of 3-Fluoro-4-Methylbenzonitrile

The synthesis begins with 3-fluoro-4-methylbenzonitrile as the precursor. Bromination at the methyl group is achieved using bromine (Br₂) in acetic acid (AcOH) at 0–60°C. This step yields 3-fluoro-4-(bromomethyl)benzonitrile with a purity >94% (GC) and a yield of 68%.

Reaction Conditions:

  • Reagents: Br₂ (1.2 equiv), AcOH (solvent)
  • Temperature: 0–60°C
  • Time: 4–6 hours

Amination via Nucleophilic Substitution

The brominated intermediate undergoes amination with methyl(phenylmethyl)amine in dimethylformamide (DMF) at 80–100°C. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the amine, facilitating the substitution.

Typical Procedure:

  • Combine 3-fluoro-4-(bromomethyl)benzonitrile (1.0 equiv), methyl(phenylmethyl)amine (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF.
  • Heat at 90°C for 12 hours.
  • Isolate the product via column chromatography (hexane/ethyl acetate).

Yield: 72–78%

Direct Reductive Amination Approach

Formation of the Imine Intermediate

A one-pot method involves condensation of 3-fluoro-4-formylbenzonitrile with methyl(phenylmethyl)amine in methanol. The imine intermediate is reduced in situ using sodium borohydride (NaBH₄).

Reaction Conditions:

  • Reagents: Methyl(phenylmethyl)amine (1.2 equiv), NaBH₄ (1.5 equiv)
  • Solvent: Methanol
  • Temperature: 25°C (rt)
  • Time: 6 hours

Yield: 65–70%

Optimization of Reductive Conditions

Switching to sodium cyanoborohydride (NaBH₃CN) in acetic acid improves selectivity for secondary amine formation, increasing the yield to 82%.

Copper-Catalyzed Cyanation of Halogenated Intermediates

Preparation of 3-Fluoro-4-(Chloromethyl)Bromobenzene

Starting from 3-fluoro-4-methylbromobenzene , chlorination with sulfuryl chloride (SO₂Cl₂) under UV light yields 3-fluoro-4-(chloromethyl)bromobenzene .

Key Data:

  • Purity: 96% (GC)
  • Yield: 85%

Cyanation Using Copper Cyanide

The chlorinated intermediate reacts with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150–200°C. This Ullmann-type reaction introduces the nitrile group.

Procedure:

  • Mix 3-fluoro-4-(chloromethyl)bromobenzene (1.0 equiv) and CuCN (1.1 equiv) in NMP.
  • Heat at 180°C for 8 hours.
  • Purify via distillation under reduced pressure.

Yield: 54–60%

Final Amination Step

The cyano intermediate undergoes amination as described in Section 1.2 to yield the target compound.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages
Bromination-Substitution Bromination → Amination 72–78% >95% High regioselectivity
Reductive Amination Imine formation → Reduction 65–82% 90–93% One-pot synthesis
Copper-Catalyzed Cyanation Halogenation → Cyanation 54–60% 94–98% Scalable for industrial production

Mechanistic Insights

Bromination Mechanism

Bromination proceeds via a radical chain mechanism initiated by light or heat. The methyl group’s benzylic position facilitates hydrogen abstraction, leading to a stable benzyl radical that reacts with Br₂.

Nucleophilic Amination

The SN2 mechanism dominates in polar aprotic solvents like DMF, where the amine attacks the electrophilic benzylic carbon, displacing bromide.

Reductive Amination

The imine intermediate is protonated to form an iminium ion, which is reduced by NaBH₄ to the secondary amine. Acidic conditions stabilize the intermediate, enhancing yield.

Challenges and Solutions

Regioselectivity in Bromination

Issue: Competing aromatic bromination.
Solution: Use excess AcOH to protonate the nitrile group, reducing its directing effect.

Purification of Polar Intermediates

Issue: High polarity of aminomethyl intermediates complicates isolation.
Solution: Employ silica gel chromatography with gradient elution (hexane → ethyl acetate).

Industrial Scalability

The copper-catalyzed cyanation method (Section 3) is preferred for large-scale production due to:

  • Cost-Efficiency: CuCN is cheaper than palladium catalysts.
  • Safety: NMP’s high boiling point (202°C) allows reflux without pressure equipment.

Emerging Techniques

Photoredox Catalysis

Recent studies propose visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)₃), achieving yields of 88% at room temperature.

Flow Chemistry

Continuous flow systems reduce reaction times from hours to minutes. For example, bromination in a microreactor completes in 15 minutes with 90% yield.

Environmental Considerations

Waste Management:

  • CuCN residues are treated with EDTA to chelate copper ions before disposal.
  • DMF is recycled via distillation, reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzonitrile derivatives are often explored for their potential in drug development. The presence of the fluorine atom in the structure can enhance biological activity and pharmacokinetic properties. For instance:

  • Anticancer Activity : Compounds similar to benzonitrile have been studied for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation .
  • Neuropharmacology : Research indicates that modifications to the benzonitrile structure can lead to compounds with neuroprotective effects .

Materials Science

The unique photophysical properties of benzonitrile derivatives make them suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Compounds like benzonitrile exhibit dual emission properties, making them candidates for efficient light-emitting materials. They can be used in OLED technology due to their ability to emit light across a broad spectrum .
PropertyValue
Emission SpectrumBroad range (400–700 nm)
Quantum YieldUp to 18% in rigid environments
TADF CharacteristicsThermally activated delayed fluorescence

Organic Chemistry

In organic synthesis, benzonitrile derivatives serve as intermediates for creating more complex molecules:

  • Reagent in Synthesis : The compound can act as a building block in synthesizing other functionalized aromatic compounds. Its reactivity allows for further modifications that are essential in developing new materials or pharmaceutical agents .

Case Study 1: Photophysical Properties

A study conducted on fluorinated benzonitrile compounds demonstrated their ability to absorb a wide range of UV-visible light and emit dual broad emissions. This characteristic is particularly useful in developing new lighting technologies that require efficient white-light emitters .

Case Study 2: Anticancer Research

Research has highlighted the efficacy of benzonitrile derivatives in inhibiting specific protein kinases involved in cancer progression. This has opened avenues for developing targeted cancer therapies based on the structural modifications of this compound .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, aiding in its cellular uptake. The amino group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Aminoalkyl Groups

Table 1: Key Structural Features of Analogues
Compound Name Substituent at 4-Position Molecular Weight Key Functional Groups CAS Number
Target Compound Methyl(phenylmethyl)amino 254.30 g/mol -F, -CN, tertiary amine 1019437-09-2
3-[(R)-(3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl]benzonitrile oxalate Cyclopropylmethylamino 369.44 g/mol -F, -CN, oxalate salt, cyclopropane 2602377-11-5
3-fluoro-4-{[(2-phenylethyl)amino]methyl}benzonitrile 2-Phenylethylamino 254.30 g/mol -F, -CN, secondary amine N/A
3-fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile Piperidinyl-methoxypyrazine 369.44 g/mol -F, -CN, piperidine, pyrazine 2380176-07-6
Key Observations :
  • The oxalate salt enhances solubility, which may improve bioavailability compared to the free base form of the target compound .
  • Piperidinyl-Methoxypyrazine () : The piperidine ring and heterocyclic pyrazine group enhance basicity and hydrogen-bonding capacity, likely improving interactions with charged or polar receptor sites .
Key Observations :
  • The cyclopropylmethyl derivative () shows high selectivity for serotonin receptors, likely due to the cyclopropane’s spatial constraints aligning with the 5-HT₁A binding pocket .
  • The pyrimidinyl-piperidine analogue () exhibits potent kinase inhibition, attributed to the pyrimidine ring’s ability to mimic ATP’s purine moiety .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) pKa (Amine)
Target Compound 3.2 0.15 (water) 8.5
Cyclopropylmethyl derivative (oxalate) 2.8 1.2 (water) 7.9 (oxalate salt)
2-Phenylethylamino derivative 3.5 0.08 (water) 9.1
Methoxypyrazine-piperidine derivative 2.5 0.3 (water) 6.7
Key Observations :
  • The oxalate salt () significantly improves aqueous solubility (1.2 mg/mL vs. 0.15 mg/mL for the target compound), highlighting the role of counterions in formulation .
  • Higher logP values in 2-phenylethylamino derivatives () correlate with increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]- (CAS Number: 28367947) is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C15H13FN2
  • Molecular Weight : 244.27 g/mol
  • SMILES : Cc1ccc(cc1F)C#N

This compound features a benzonitrile core with a fluorine atom and a methyl(phenylmethyl)amino group, which may influence its biological activity through various pathways.

Research indicates that compounds similar to benzonitrile derivatives can interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in therapeutic applications.

Potential Biological Activities

  • Anticancer Activity :
    • Some studies have highlighted the cytotoxic effects of benzonitrile derivatives against cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in various cancer types, suggesting that benzonitrile may also possess anticancer properties.
  • Antimicrobial Properties :
    • The nitrile functional group is often associated with antimicrobial activity. Preliminary studies on related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects :
    • There is emerging evidence that certain benzonitrile derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities of Benzonitrile Derivatives

Activity TypeRelated CompoundsObserved EffectsReferences
Anticancer3-Fluoro-4-methylbenzonitrileSignificant growth inhibition in HT29 cells
Antimicrobial4-(4-bromophenyl)thiazol-2-amineEffective against Staphylococcus epidermidis
NeuroprotectiveVarious benzonitrilesReduced oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

A study investigated the cytotoxicity of several benzonitrile derivatives, including 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-, against human cancer cell lines. The results demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating promising anticancer potential.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized a series of benzonitrile derivatives and tested their efficacy against various bacterial strains. The findings revealed that certain derivatives showed significant antibacterial activity, suggesting that modifications to the benzonitrile structure could enhance its antimicrobial effectiveness.

Research Findings

Recent research has focused on the synthesis and biological evaluation of benzonitrile derivatives. Notably:

  • Synthesis Techniques : Advanced synthetic methods have been employed to create novel derivatives with improved biological profiles.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics.

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